B1152092 Prostaglandin D2 Quant-PAK

Prostaglandin D2 Quant-PAK

Cat. No.: B1152092
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D2 (PGD₂) is a physiologically active lipid compound belonging to the prostanoid class of eicosanoids. It is enzymatically derived from arachidonic acid and is a major prostaglandin produced in the central nervous system and by immune cells such as mast cells, basophils, and Th₂ cells . Researchers value PGD₂ for its diverse hormone-like effects and its role as a potent mediator in numerous physiological and pathological processes. Its activity is primarily mediated through two distinct G-protein coupled receptors (GPCRs): the DP1 receptor (PTGDR) and the DP2 receptor (also known as CRTH2) . The Prostaglandin D2 Quant-PAK provides a high-quality standard for investigating these complex pathways. Main Research Applications and Value: • Inflammation & Allergy Research: PGD₂ is a well-established allergic and inflammatory mediator. It is released in large quantities from activated mast cells and acts as a chemoattractant for Th₂ cells, eosinophils, and basophils through its CRTH2 (DP2) receptor, making it a critical pathway in the study of asthma, allergic diseases, and other inflammatory disorders . • Sleep & Neurobiology: PGD₂ is one of the most potent endogenous sleep-promoting substances. It is produced in the brain by lipocalin-type PGD synthase (L-PGDS) and is involved in regulating sleep-wake cycles and body temperature . Studies show it promotes both non-REM and REM sleep . • Dermatology & Hair Biology: Elevated levels of PGD₂ and its synthase have been found in the bald scalp of men with androgenetic alopecia. Research indicates that PGD₂ inhibits hair growth, and its signaling through the DP2 receptor is a key area of investigation for understanding and potentially treating hair loss . • Reproductive Biology & Male Development: PGD₂ is involved in male sexual development, forming a feedforward loop that supports the activity of the SOX9 gene, which is critical for the development of the male reproductive system . Mechanism of Action: The diverse effects of PGD₂ are determined by which receptor it binds to. Signaling through the DP1 receptor is typically coupled to Gs proteins, leading to an elevation of intracellular cAMP and Ca²⁺, which can result in vasodilation and the inhibition of platelet aggregation . In contrast, signaling through the CRTH2 (DP2) receptor is coupled to Gi proteins, which is responsible for mediating cell chemotaxis and the activation of immune cells involved in allergic inflammation . The this compound is an essential tool for elucidating these specific mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Origin of Product

United States

Scientific Research Applications

A. Asthma Research

Prostaglandin D2 is implicated in asthma pathophysiology, particularly in severe cases. Studies have shown that elevated levels of PGD2 correlate with increased asthma severity and poor control (e.g., through the activation of T H2 lymphocytes) . The Prostaglandin D2 Quant-PAK facilitates the measurement of PGD2 levels in biological samples, aiding in the understanding of its role in asthma exacerbations.

Key Findings:

  • PGD2 promotes eosinophil chemotaxis and activation, which are critical in asthma inflammation .
  • Increased PGD2 levels are associated with T H2 immune responses, linking it to allergic inflammation .

B. Inflammatory Arthritis

Research indicates that PGD2 plays a role in resolving inflammation in conditions like rheumatoid arthritis. The Quant-PAK allows researchers to quantify PGD2 levels, helping to elucidate its effects on monocyte-derived dendritic cells and their maturation .

Key Findings:

  • Exogenous PGD2 can modulate immune cell functions, potentially offering therapeutic insights into managing inflammatory arthritis .

C. Cancer Research

PGD2 has been studied for its anti-metastatic effects on various malignant tumors. Its quantification via the this compound is essential for assessing its potential as a therapeutic target in oncology .

Key Findings:

  • Elevated urinary levels of PGD2 metabolites can serve as biomarkers for systemic mast cell activation in cancer patients .
  • Research suggests that PGD2 may inhibit tumor cell migration and invasion, highlighting its potential role in cancer therapy.

Data Tables

Application Area Findings Reference
AsthmaElevated PGD2 correlates with asthma severity; promotes eosinophil chemotaxis.
Inflammatory ArthritisModulates dendritic cell function; potential anti-inflammatory effects.
CancerAnti-metastatic properties; urinary metabolites as biomarkers for mast cell activity.

Case Study 1: Asthma Severity Correlation

A study involving asthmatic patients demonstrated that increased levels of PGD2 were associated with heightened T H2 responses and poor asthma control. The this compound was utilized to measure PGD2 concentrations in bronchoalveolar lavage fluid, confirming its role as a biomarker for disease severity.

Case Study 2: Role in Inflammatory Arthritis

In a rat model of polyarthritis, researchers used the this compound to quantify PGD2 levels during inflammation resolution phases. Results indicated that enhancing PGD synthase expression could lead to beneficial anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Features of Prostaglandin Quant-PAKs

Parameter PGD2 Quant-PAK (Inferred) PGD1 Quant-PAK PGA2 Quant-PAK
Target Analyte PGD2 PGD1 PGA2
Internal Standard PGD2-d4 (assumed) Not specified PGA2-d4
Analytical Method GC/LC-MS/MS GC/LC-MS GC/LC-MS
Sensitivity High (sub-picomolar) High High
Purity ≥98% (assumed) Not specified ≥98%
Key Applications Inflammation, neurology Metabolic/neuroscience research Anti-viral/anti-tumor studies

Key Insights :

  • Specificity : The PGA2 Quant-PAK is unique in targeting a prostaglandin absent in mammals but present in marine organisms, whereas PGD2 and PGD1 Quant-PAKs focus on mammalian inflammatory pathways .

Comparison with Immunoassay-Based Methods (ELISA)

Table 2: PGD2 Quant-PAK vs. PTGDS Competitive ELISA Kit

Parameter PGD2 Quant-PAK (Inferred) PTGDS Competitive ELISA Kit
Methodology GC/LC-MS/MS with isotope dilution Competitive ELISA
Sensitivity ~1 pg/mL (high) ~10–100 pg/mL (moderate)
Species Applicability Species-independent (chemical) Multispecies (antibody-based)
Time Required 6–8 hours (sample prep + run) 4–5 hours
Sample Volume Low (50–100 µL) Moderate (100–200 µL)
Cost High (equipment/reagents) Moderate

Key Insights :

  • Precision vs. Speed : The Quant-PAK offers superior sensitivity and specificity due to mass spectrometry but requires specialized equipment and longer processing times. ELISA is faster and more cost-effective but may cross-react with structurally similar prostaglandins .
  • Research Context : ELISA is ideal for high-throughput screening in clinical settings, whereas the Quant-PAK is suited for mechanistic studies requiring absolute quantification (e.g., validating PGD2’s role in ALS motor neuron toxicity) .

Preparation Methods

Key Specifications of Quant-PAK Components

ComponentQuantityRolePurityStorage Conditions
PGD2-d450 µg/vialInternal standard≥98%-20°C, inert gas
Unlabeled PGD2Variable*Calibrator≥95%-20°C, inert gas

*The unlabeled PGD2 is precisely weighed, with the exact mass indicated per batch.

Preparation Methodology Using Isotopic Labeling

Synthesis of Deuterated PGD2 (PGD2-d4)

Deuterated PGD2 is synthesized via catalytic exchange reactions, where hydrogen atoms at specific positions (e.g., C-9 and C-11) are replaced with deuterium. This process ensures minimal isotopic interference during MS analysis while maintaining structural integrity. The synthesis involves:

  • Protection of Functional Groups : Carboxylic acid and hydroxyl groups are temporarily protected to prevent undesired side reactions.

  • Deuterium Incorporation : Using platinum or palladium catalysts in deuterium oxide (D2O), hydrogen-deuterium exchange is achieved under controlled pH and temperature.

  • Deprotection and Purification : Final deprotection steps yield PGD2-d4, which is purified via reversed-phase high-performance liquid chromatography (RP-HPLC).

Calibrator Preparation

Unlabeled PGD2 is synthesized through enzymatic oxidation of arachidonic acid using prostaglandin D synthase (PGDS). The product is isolated using solid-phase extraction (SPE) and validated for purity via nuclear magnetic resonance (NMR) and MS.

Analytical Validation via Mass Spectrometry

The Quant-PAK is validated using gas chromatography (GC)-MS or liquid chromatography (LC)-MS. Both methods rely on constructing a standard curve from the ratio of deuterated-to-unlabeled PGD2 peak intensities.

GC-MS Protocol

  • Derivatization : PGD2 is derivatized with pentafluorobenzyl bromide to enhance volatility.

  • Chromatography : Separation is performed on a DB-5MS column (30 m × 0.25 mm) with helium as the carrier gas.

  • Detection : Negative-ion chemical ionization (NICI) detects the [M-PFB]⁻ ion (m/z 569 for PGD2; m/z 573 for PGD2-d4).

LC-MS/MS Protocol

  • Chromatography : A C18 column (2.1 × 100 mm, 1.7 µm) separates PGD2 using a gradient of methanol/water with 0.1% formic acid.

  • Detection : Electrospray ionization (ESI) in negative mode monitors transitions m/z 351→271 (PGD2) and m/z 355→275 (PGD2-d4).

Performance Metrics

ParameterGC-MSLC-MS/MS
Linear Range0.1–100 ng0.05–200 ng
Limit of Detection (LOD)0.1 ng0.05 ng
Precision (RSD%)<8%<5%

Comparative Analysis with Alternative Preparation Techniques

Challenges in Standard Preparation

  • Isotopic Purity : Residual protiated species in PGD2-d4 can skew quantification. This is mitigated by rigorous HPLC purification.

  • Stability : PGD2 degrades under light or oxidative conditions. Quant-PAK vials are stored under inert gas and light-protected packaging.

The Quant-PAK adheres to ISO 17025 guidelines for reference materials. Batch-to-batch consistency is ensured through:

  • Stability Testing : Accelerated degradation studies at 40°C/75% RH.

  • Interlaboratory Validation : Collaborative trials to verify reproducibility across LC-MS and GC-MS platforms .

Q & A

Basic: What is the role of prostaglandin D₂ (PGD₂) in biological systems, and how does its quantification inform experimental hypotheses?

PGD₂ is a cyclooxygenase-derived lipid mediator involved in inflammation, immune regulation, and tumor biology . Quantifying PGD₂ using the Quant-PAK system enables researchers to:

  • Correlate PGD₂ levels with disease states (e.g., cancer progression or autoimmune disorders).
  • Test hypotheses about receptor-mediated pathways (e.g., DP1/DP2 receptors) using pharmacological inhibitors or genetic knockouts.
  • Validate in vitro models by comparing endogenous PGD₂ production across cell types (e.g., immune vs. cancer cells) .

Basic: What experimental design considerations are critical when using Prostaglandin D2 Quant-PAK for LC-MS/MS workflows?

Key factors include:

  • Sample preparation : Use inert solvents (e.g., ethanol, DMSO) to avoid destabilizing PGD₂-d4, which is supplied in methyl acetate .
  • Controls : Include internal standards (e.g., PGD₂-d4) to correct for matrix effects and validate recovery rates (≥95% purity required) .
  • Calibration curves : Use precise weights of unlabeled PGD₂ (2–4 mg) to ensure accuracy within 5% .

Advanced: How can researchers resolve contradictory findings in PGD₂’s role in tumor biology (e.g., pro- vs. anti-tumor effects)?

Contradictions often arise from context-dependent PGD₂ synthesis (e.g., PTGDS isoform variability) or receptor heterogeneity. Strategies include:

  • Tissue-specific profiling : Compare PTGDS expression in tumor vs. adjacent normal tissue via RNA-seq or IHC .
  • Pathway modulation : Use selective agonists/antagonists (e.g., DP1 inhibitors) to isolate PGD₂’s effects in xenograft models .
  • Meta-analysis : Aggregate high-throughput datasets (e.g., TCGA) to identify consensus patterns across cancer types .

Advanced: What methodological validations are required to ensure reproducibility in PGD₂ quantification using deuterated standards?

  • Cross-reactivity testing : Confirm that PGD₂-d4 does not interfere with structurally similar prostanoids (e.g., PGE₂) in mass spectrometry .
  • Stability assays : Monitor degradation under varying storage conditions (e.g., −20°C vs. −80°C) using UV/Vis (λmax: 216 nm) .
  • Inter-laboratory calibration : Share standardized protocols for sample extraction and instrument settings (e.g., collision energy) .

Advanced: How can PGD₂ Quant-PAK data be integrated with multi-omics approaches to study systemic inflammation?

  • Transcriptomic correlation : Overlay PGD₂ levels with RNA-seq data from immune cells (e.g., macrophages) to identify co-regulated pathways (e.g., COX-2/PTGDS) .
  • Metabolomic profiling : Pair PGD₂ measurements with oxylipin panels to map arachidonic acid metabolism dynamics .
  • Machine learning : Train models on integrated datasets to predict PGD₂-mediated outcomes (e.g., cytokine storm severity) .

Basic: What are the stability and handling requirements for this compound reagents?

  • Storage : Maintain at −20°C in inert solvents to prevent hydrolysis; avoid freeze-thaw cycles .
  • Solvent exchange : Evaporate methyl acetate under nitrogen and reconstitute in DMSO/ethanol for cell-based assays .
  • Safety protocols : Use PPE to minimize exposure; refer to SDS for hazard mitigation .

Advanced: How do genetic variations in PTGDS impact PGD₂ quantification in population-level studies?

  • Allelic expression analysis : Screen for PTGDS SNPs (e.g., rs10964916) linked to altered enzyme activity in cohort studies .
  • Functional assays : Compare PGD₂ synthesis in CRISPR-edited cell lines with wild-type vs. mutant PTGDS .

Basic: What pharmacological effects of PGD₂ should be considered when designing in vivo studies?

  • Vasodilation : Monitor blood pressure changes in animal models using telemetry .
  • Cell cycle modulation : Assess G1/S arrest in NIH 3T3 cells at 25 µM PGD₂ .

Advanced: How can cross-reactivity with other prostaglandins be minimized in competitive ELISAs using Quant-PAK?

  • Antibody validation : Test specificity against PGE₂, PGF2α, and TXA2 using spike-recovery assays .
  • Chromatographic separation : Pre-purify samples via HPLC before immunoassay to isolate PGD₂ .

Advanced: What statistical frameworks are optimal for analyzing high-throughput PGD₂ data in translational studies?

  • Mixed-effects models : Account for batch effects in multi-center studies .
  • Survival analysis : Correlate PGD₂ levels with patient outcomes using Cox proportional hazards models .

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